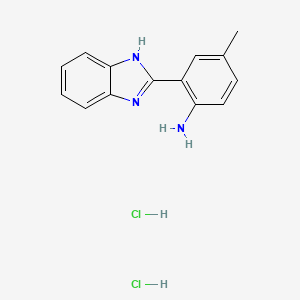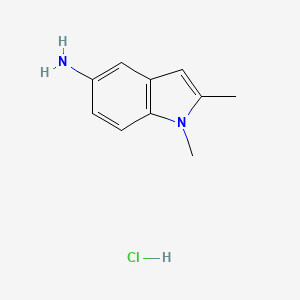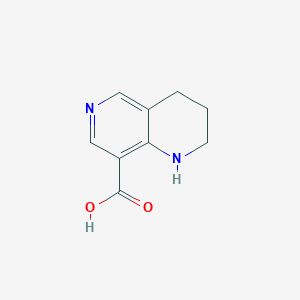
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid
Overview
Description
“1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1219022-85-1 . It has a molecular weight of 178.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 1,2,3,4-tetrahydro [1,6]naphthyridine-8-carboxylic acid . The InChI code is 1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 178.19 .Scientific Research Applications
Anticancer Research
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines, a class of compounds that includes 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid, have been found to have a variety of pharmacological applications, including anticancer activity . They have been studied for their effects on different cancer cell lines .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific study and the type of cancer cells being targeted. Typically, these compounds would be synthesized and then tested in vitro on cancer cell lines to evaluate their cytotoxicity .
- Results or Outcomes : While the specific results or outcomes would depend on the individual study, generally, these compounds have shown promise in their anticancer activity .
Anti-HIV Research
- Field : Medicinal Chemistry
- Application Summary : In addition to their anticancer properties, 1,6-Naphthyridines have also been studied for their potential anti-HIV activity .
- Methods of Application : As with the anticancer research, the specific methods would depend on the study. Typically, these compounds would be synthesized and then tested in vitro for their ability to inhibit HIV replication .
- Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their anti-HIV activity .
Anti-Microbial Research
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines, including 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid, have been studied for their potential anti-microbial activity .
- Methods of Application : These compounds would typically be synthesized and then tested in vitro for their ability to inhibit the growth of various types of bacteria and fungi .
- Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their anti-microbial activity .
Analgesic Research
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have also been studied for their potential analgesic (pain-relieving) properties .
- Methods of Application : These compounds would typically be synthesized and then tested in vitro and in animal models for their ability to relieve pain .
- Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their analgesic activity .
Anti-Inflammatory Research
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been studied for their potential anti-inflammatory properties .
- Methods of Application : These compounds would typically be synthesized and then tested in vitro and in animal models for their ability to reduce inflammation .
- Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their anti-inflammatory activity .
Anti-Oxidant Research
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been studied for their potential anti-oxidant properties .
- Methods of Application : These compounds would typically be synthesized and then tested in vitro for their ability to neutralize harmful free radicals .
- Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their anti-oxidant activity .
Selective M1 Allosteric Modulators
- Field : Medicinal Chemistry
- Application Summary : 1,2,3,4-Tetrahydro-2,6-naphthyridine is used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators .
- Methods of Application : These compounds would typically be synthesized and then tested in vitro for their ability to modulate the M1 receptor .
- Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their ability to selectively modulate the M1 receptor .
properties
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOXCERCZKNCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)
![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)
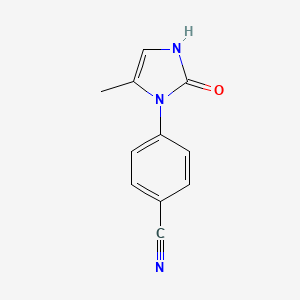
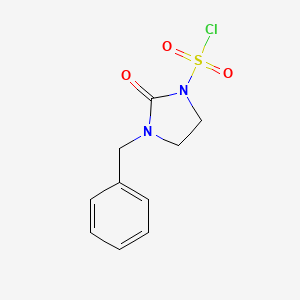
![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)
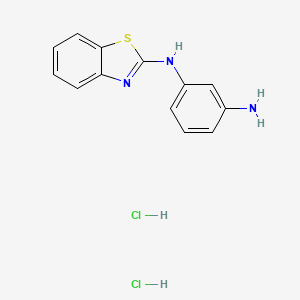


![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)
